molecular formula C8H10FNO3S B7756718 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 383-49-3

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B7756718
CAS No.: 383-49-3
M. Wt: 219.24 g/mol
InChI Key: LMMQROYAOUDXDD-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C8H10FNO3S and a molecular weight of 219.23 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyethyl group, and a benzenesulfonamide moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethanolamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions, such as temperature, pressure, and mixing speed. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The hydroxyethyl group and the sulfonamide moiety play crucial roles in the binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-hydroxyethyl)benzenesulfonamide
  • 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide
  • 4-iodo-N-(2-hydroxyethyl)benzenesulfonamide

Uniqueness

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMQROYAOUDXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255073
Record name 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-49-3
Record name 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure of Intermediate 33 from 3.97-g (20 mmol) of 4-fluorobenzenesulfonyl chloride and 3.11 g (50 mmol) of ethanolamine, yielding 3.0 g of a white solid; m.p. 77-78° C.; MS (ES) m/z 219.8 (MH+); HRMS (EI) Calcd. for C8H10FNO3S (M+): 219.0366, Found: 219.0369.
[Compound]
Name
Intermediate 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
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3.97-g
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20 mmol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure of Intermediate 33 from 3.97 g (20 mmol) of 4-fluorobenzenesulfonyl chloride and 3.11 g (50 mmol) of ethanolamine, yielding 3.0 g of a white solid; m.p. 77-78° C.; MS (ES) m/z 219.8 (MH+); HRMS (EI) Calcd. for C8H10FNO3S (M+): 219.0366, Found: 219.0369.
[Compound]
Name
Intermediate 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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3.97 g
Type
reactant
Reaction Step Two
Quantity
3.11 g
Type
reactant
Reaction Step Three

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